

LC-MS MS detection of Quizalofop-P residues

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Compound Focus: Quizalofop-P

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Introduction to Quizalofop-P-Ethyl

Quizalofop-P-ethyl is a selective, post-emergence systemic herbicide belonging to the aryloxyphenoxypropionate (AOPP) chemical class [1]. It is the herbicidally active enantiomer of quizalofop-ethyl, specifically developed to control perennial and annual grass weeds in a wide range of broad-leaved crops [2] [3]. The compound functions by inhibiting acetyl-coenzyme A carboxylase (ACCase) in the chloroplast of target plants, which disrupts lipid biosynthesis and ultimately leads to growth inhibition and plant deterioration [1].

Internationally, regulatory frameworks define quizalofop residues with important distinctions. The European Union defines residues as "**the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates, expressed as quizalofop (any ratio of constituent isomers)**" for both enforcement and risk assessment [3] [1]. Similarly, Japan's residue definition includes the sum of quizalofop-ethyl, quizalofop-tefuryl, quizalofop, and quizalofop conjugates hydrolyzable to quizalofop, expressed as quizalofop equivalents [1]. These comprehensive definitions necessitate analytical methods that can account for the parent compound and its various metabolites.

Method Summary

This application note describes a validated method for the simultaneous determination of **quizalofop-P-ethyl** and related herbicides in various agricultural matrices using LC-MS/MS. The method employs a modified

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) approach for sample preparation, followed by analysis with liquid chromatography coupled to tandem mass spectrometry. The method has been validated for matrices including brown rice, soybean, potato, pepper, and mandarin, achieving a limit of quantification (LOQ) of 0.01 mg/kg, which complies with the stringent requirements of the Positive List System (PLS) in countries like South Korea [4].

Table 1: Key Method Performance Characteristics

Parameter	Specification
Application Scope	Brown rice, soybean, potato, pepper, mandarin
Target Compounds	Quizalofop-P-ethyl, pyridate, cyhalofop-butyl
Limit of Detection (LOD)	0.0075 mg/kg
Limit of Quantification (LOQ)	0.01 mg/kg
Average Recovery Range	70–120%
Precision (RSD)	<20%
Linear Range	2.5–50 ng/mL
Coefficient of Determination (R ²)	≥0.999

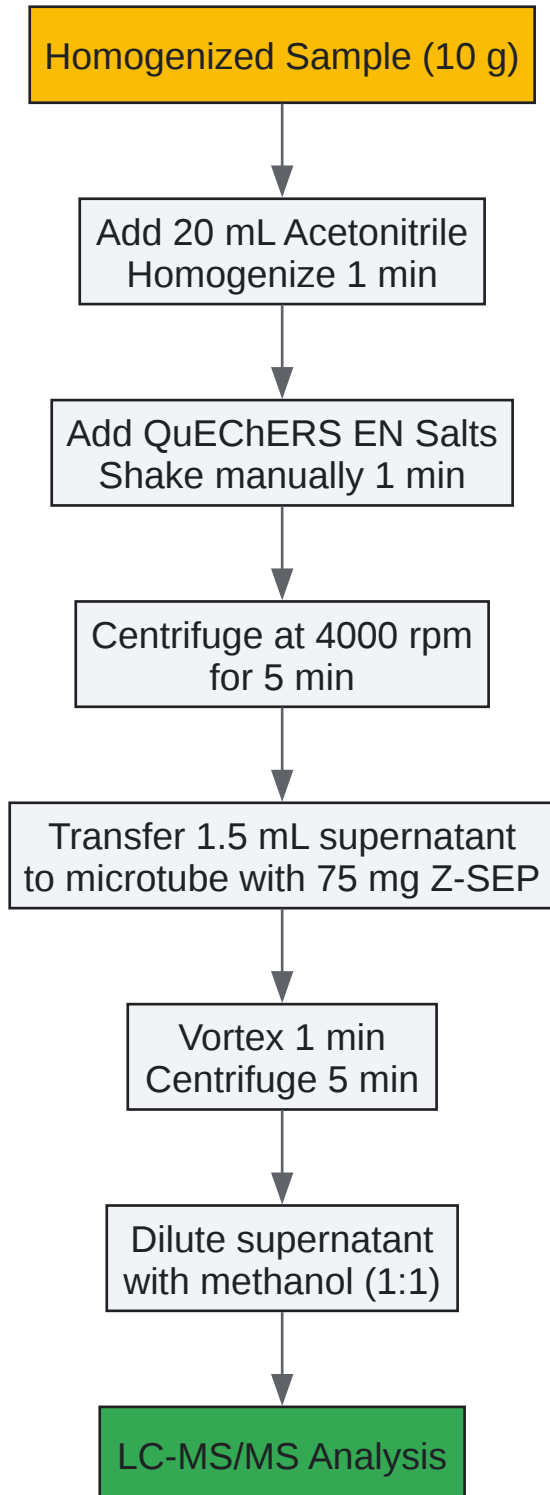
Experimental Protocol

Reagents and Chemicals

- **Analytical Standards:** Quizalofop-P-ethyl (96.4% purity), cyhalofop-butyl (99.7% purity), pyridate (96% purity) [4].
- **Solvents:** HPLC-grade acetonitrile and methanol [4].
- **Extraction Salts:** QuEChERS EN extraction kit containing 4 g of MgSO₄, 1 g of NaCl, 1 g of trisodium citrate dihydrate, and 0.5 g of disodium hydrogencitrate sesquihydrate [4].
- **Clean-up Sorbent:** Zirconium dioxide-modified silica particles (Z-SEP) [4].

Sample Preparation Workflow

The sample preparation process is visually summarized below:



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For **cereal and legume samples** (e.g., brown rice, soybean), use 5 g of homogenized sample. Add 5 mL of water, allow to wet for 30 minutes, then add 10 mL of acetonitrile before proceeding with homogenization [4].

LC-MS/MS Analysis Conditions

Table 2: Liquid Chromatography Conditions

Parameter	Setting
Chromatography Mode	Reversed-phase
Column	C18 column (exact specifications may vary)
Mobile Phase	Gradient of acetonitrile and water with modifiers
Flow Rate	Optimized for separation (e.g., 0.3-0.5 mL/min)
Column Temperature	30-40°C
Injection Volume	1-10 µL

The specific LC conditions should be optimized for the particular instrument and column in use. A study utilizing a Brownlee C-18 column at 30°C with an acetonitrile:water (80:20, v/v) mobile phase at 1.5 mL/min with UV detection at 260 nm has been reported for **quizalofop-P-ethyl**, though MS/MS detection requires different optimization [5].

Table 3: Tandem Mass Spectrometry Conditions

Parameter	Setting
Ionization Mode	Electrospray Ionization (ESI)
Ionization Polarity	Positive or negative (compound-dependent)

Parameter	Setting
Source Temperature	150-400°C
Desolvation Temperature	200-500°C
Data Acquisition	Multiple Reaction Monitoring (MRM)

Specific MS/MS parameters for **quizalofop-P-ethyl** and related compounds must be established by direct infusion of standard solutions to identify precursor ions, product ions, and optimal collision energies for each transition [4].

Calibration and Quantification

- Prepare matrix-matched calibration standards in the range of 2.5–50 ng/mL [4].
- Use a six-point calibration curve for quantification [4].
- The coefficient of determination (R^2) should be ≥ 0.999 [4].

Method Validation

The method has been comprehensively validated according to standard analytical procedures, with key results summarized below:

Table 4: Method Validation Results

Validation Parameter	Result	Acceptance Criteria
Linearity (R^2)	≥ 0.999	≥ 0.990
LOD	0.0075 mg/kg	-
LOQ	0.01 mg/kg	-
Accuracy (Recovery)	70-120%	70-120%

Validation Parameter	Result	Acceptance Criteria
Precision (RSD)	<20%	<20%
Selectivity/Specificity	No significant interference	No interference at target RT

The method demonstrated acceptable recovery rates of 70-120% with relative standard deviations below 20% when validated at three fortification levels across five different matrices with five replicates per concentration [4]. When applied to real-world market samples, the method successfully identified negative samples for the three herbicide residues, confirming its applicability for routine monitoring [4].

Discussion

Analytical Considerations

The choice of **Z-SEP as a clean-up sorbent** is critical for this method. Z-SEP effectively removes various matrix interferences, including phospholipids and pigments, which is particularly important when analyzing complex agricultural matrices with LC-MS/MS [4]. The validation studies compared various sorbents including primary-secondary amine (PSA), C18, graphitized carbon black (GCB), and multi-walled carbon nanotubes (MWCNTs), with Z-SEP providing optimal purification for these specific herbicides [4].

For enforcement laboratories, it is important to note that **quizalofop-P-ethyl** rapidly hydrolyzes to its acid metabolite (quizalofop) in plants and the environment [2] [1]. The EU's residue definition accounts for this by including "the sum of quizalofop, its salts, its esters (including propaquizafop) and its conjugates" [3]. This comprehensive definition ensures that all relevant chemical forms contributing to the total residue burden are monitored.

Regulatory Context

The European Food Safety Authority has established an Acceptable Daily Intake (ADI) for quizalofop equivalents at 0.0083 mg/kg body weight per day and an Acute Reference Dose (ARfD) of 0.08 mg/kg body weight [3] [1]. The method described here, with an LOQ of 0.01 mg/kg, is sufficiently sensitive to enforce

the Maximum Residue Limits (MRLs) set by regulatory bodies. For example, the MRL for quizalofop in caraway has been set at 0.04 mg/kg in the EU [3].

Conclusion

This application note provides a detailed LC-MS/MS protocol for the reliable detection and quantification of **quizalofop-P**-ethyl residues in various agricultural commodities. The method utilizes an efficient QuEChERS-based sample preparation with Z-SEP clean-up, followed by sensitive LC-MS/MS analysis, achieving the stringent LOQ of 0.01 mg/kg required by modern regulatory frameworks. The validated protocol offers high precision, accuracy, and robustness, making it suitable for routine monitoring of **quizalofop-P**-ethyl residues to ensure food safety and compliance with international regulatory standards.

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References

1. GC-MS/MS method for determining quizalofop ethyl ... [sciencedirect.com]
2. An enantioselective high-performance liquid ... [sciencedirect.com]
3. Modification of the existing maximum residue level for ... [pmc.ncbi.nlm.nih.gov]
4. Simultaneous Determination of Pyridate, Quizalofop-ethyl ... [pmc.ncbi.nlm.nih.gov]
5. (PDF) A new Validated Method for Rapid Determination of ... [academia.edu]

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